

Spectroscopic Characterization of 3-Aminopropenal: A Technical Overview

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Compound of Interest

Compound Name: 3-Iminopropenal

Cat. No.: B15486616

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Disclaimer: Experimental spectroscopic data for 3-aminopropenal is not readily available in public databases. This guide presents predicted spectroscopic data based on computational models and general experimental protocols applicable to the analysis of small, polar organic molecules.

Introduction

3-Aminopropenal, a reactive aldehyde containing an amino group, is a molecule of interest in various chemical and biological studies. Its structural elucidation and characterization rely heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide provides an overview of the expected spectroscopic data for 3-aminopropenal and outlines generalized experimental protocols for its analysis. Due to the limited availability of experimental data, this document primarily relies on predicted spectral information.

Predicted Spectroscopic Data

The following tables summarize the predicted and key mass spectrometry data for 3-aminopropenal. It is crucial to note that these are computationally generated values and may differ from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for 3-Aminopropenal

Chemical Shift (δ) ppm	Multiplicity	Assignment
~9.7	Triplet	H-1 (Aldehyde)
~3.2	Triplet	H-3 (Methylene adjacent to NH ₂)
~2.8	Quartet	H-2 (Methylene adjacent to C=O)

Solvent: D₂O, Spectrometer Frequency: 500 MHz. Data sourced from the Human Metabolome Database (predicted).[\[1\]](#)

Note on ¹³C NMR Data: Predicted ¹³C NMR data for 3-aminopropenal is not readily available in the searched databases.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for 3-Aminopropenal

Parameter	Value	Source
Molecular Formula	C ₃ H ₅ NO	PubChem
Molecular Weight	71.08 g/mol	PubChem
Exact Mass	71.03711 Da	PubChem
[M+H] ⁺ (m/z)	74	PubMed

The mass spectrum of 3-aminopropenal is expected to show a molecular ion peak corresponding to its molecular weight. Under electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is readily observed.[\[2\]](#)

Infrared (IR) Spectroscopy

Experimental IR spectroscopic data for 3-aminopropenal is not available in the public domain. However, the spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

- N-H stretch: A broad band in the region of 3300-3500 cm^{-1} corresponding to the primary amine.
- C=O stretch: A strong, sharp band around 1720-1740 cm^{-1} characteristic of an aldehyde.
- C-H stretch (aldehyde): Two weak bands around 2720 cm^{-1} and 2820 cm^{-1} .
- C-N stretch: A band in the region of 1000-1250 cm^{-1} .

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a small, polar organic molecule like 3-aminopropenal.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified 3-aminopropenal in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D_2O , CDCl_3 , or DMSO-d_6) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
 - For ^{13}C NMR, a larger sample quantity (20-50 mg) may be necessary. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the liquid or solid 3-aminopropenal sample directly onto the crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

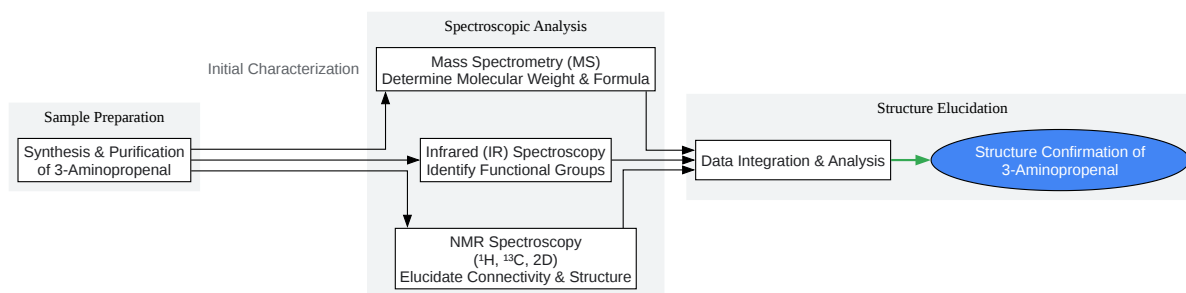
Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of 3-aminopropenal (typically 1-10 $\mu\text{g/mL}$) in a suitable volatile solvent system (e.g., methanol, acetonitrile, or a mixture with water) compatible with the chosen ionization method.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used. High-resolution mass spectrometers (e.g., TOF or Orbitrap) are preferred for accurate mass measurements.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For high-resolution instruments, this will provide the exact mass of the molecular ion.

- **Data Processing:** The data system processes the ion signals to generate a mass spectrum, which is a plot of relative ion intensity versus m/z .

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like 3-aminopropenal.



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Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of a small organic molecule.

Conclusion

The spectroscopic characterization of 3-aminopropenal is essential for its unambiguous identification and for understanding its chemical properties. While experimental data is sparse, predicted spectra and established analytical methodologies provide a solid framework for its analysis. The combination of NMR, IR, and MS techniques, as outlined in this guide, offers a comprehensive approach to confirming the structure and purity of this reactive aldehyde, which

is crucial for its application in research and development. It is imperative for researchers working with this compound to perform their own spectroscopic analyses to obtain definitive experimental data.

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